molecular formula C17H17NO2 B6491173 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 1359596-54-5

4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B6491173
CAS No.: 1359596-54-5
M. Wt: 267.32 g/mol
InChI Key: FXWQREIRNSGFAS-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl groups and a fused oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Benzene Derivative Formation: : The initial step involves the formation of a benzene derivative with appropriate substituents.

  • Oxazepine Ring Formation: : The benzene derivative undergoes cyclization reactions to form the oxazepine ring.

  • Substitution Reactions: : Further substitution reactions are performed to introduce the necessary functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: can be compared with other similar compounds, such as:

  • 4-(3,4-dimethylphenyl)-4-piperidinol: : Both compounds share structural similarities but differ in their functional groups and biological activities.

  • 3,4-Dimethylphenol: : This compound is structurally related but lacks the oxazepine ring, leading to different chemical properties and applications.

The uniqueness of This compound

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-7-8-15(9-13(12)2)18-10-14-5-3-4-6-16(14)20-11-17(18)19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQREIRNSGFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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